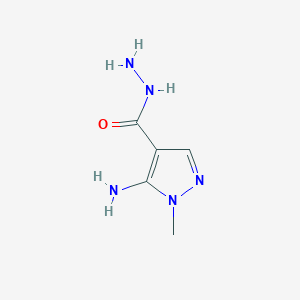

5-amino-1-methyl-1H-pyrazole-4-carbohydrazide

Description

Properties

IUPAC Name |

5-amino-1-methylpyrazole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5O/c1-10-4(6)3(2-8-10)5(11)9-7/h2H,6-7H2,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFARNLCWFCSYMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)NN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377090 | |

| Record name | 5-Amino-1-methyl-1H-pyrazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99347-21-4 | |

| Record name | 5-Amino-1-methyl-1H-pyrazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry. The document details a robust two-step synthetic pathway, commencing with the cyclocondensation reaction to form the key intermediate, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, followed by its conversion to the target carbohydrazide. Each synthetic step is accompanied by a thorough explanation of the underlying reaction mechanism and critical process parameters. The guide further outlines a comprehensive analytical strategy for the structural elucidation and purity assessment of the final compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Drawing upon spectral data from closely related analogues, this guide provides a detailed interpretation of the expected analytical results. Finally, the potential applications of this compound in drug discovery are discussed, with a focus on its role as a versatile scaffold for the development of novel therapeutic agents.

Introduction: The Significance of the 5-Aminopyrazole Scaffold

The 5-aminopyrazole moiety is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1] Derivatives of this heterocyclic system have demonstrated a broad spectrum of biological effects, including anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer properties.[2][3] The versatility of the 5-aminopyrazole core allows for facile structural modifications, enabling the fine-tuning of physicochemical properties and biological targets. The introduction of a carbohydrazide functional group at the 4-position of the pyrazole ring further enhances the molecule's potential for creating diverse libraries of compounds through reactions with various electrophiles, making it a valuable building block for the synthesis of more complex bioactive molecules.[4] This guide focuses on a specific derivative, this compound, providing a detailed roadmap for its synthesis and a thorough analysis of its structural characterization.

Synthetic Pathway and Mechanistic Insights

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the synthesis of the ethyl ester precursor, followed by its conversion to the final carbohydrazide.

Step 1: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

This initial and crucial step involves a cyclocondensation reaction between methylhydrazine and ethyl (ethoxymethylene)cyanoacetate. This reaction is a classic example of the Knorr pyrazole synthesis, a reliable method for the formation of pyrazole rings.

Reaction Scheme:

Caption: Synthesis of the pyrazole ester intermediate.

Causality Behind Experimental Choices:

-

Reactants: Methylhydrazine serves as the dinucleophilic component, providing the two nitrogen atoms for the pyrazole ring. Ethyl (ethoxymethylene)cyanoacetate is the three-carbon electrophilic building block. The ethoxymethylene group is a good leaving group, facilitating the initial nucleophilic attack, while the cyano and ester groups activate the double bond.

-

Solvent: Both ethanol and toluene can be used as solvents for this reaction.[5] Ethanol is a polar protic solvent that can facilitate the reaction by stabilizing charged intermediates. Toluene, a non-polar aprotic solvent, is also effective and can be advantageous for azeotropic removal of water, driving the reaction to completion.

-

Temperature: The reaction is typically carried out at reflux temperature to provide the necessary activation energy for the cyclization to occur at a reasonable rate.

Experimental Protocol:

-

To a solution of ethyl (ethoxymethylene)cyanoacetate in ethanol or toluene, add an equimolar amount of methylhydrazine dropwise at room temperature with stirring.

-

After the initial addition, the reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature. The product may precipitate out of the solution upon cooling.

-

If precipitation occurs, the solid is collected by filtration, washed with a small amount of cold solvent, and dried.

-

If the product does not precipitate, the solvent is removed under reduced pressure, and the resulting residue is purified by recrystallization or column chromatography.

| Parameter | Value | Reference |

| Solvent | Ethanol or Toluene | [5] |

| Temperature | Reflux | [5] |

| Reaction Time | 2-16 hours (monitor by TLC) | [5] |

| Purification | Recrystallization or Column Chromatography |

Step 2: Synthesis of this compound

The final step involves the hydrazinolysis of the ethyl ester intermediate to the desired carbohydrazide. This is a nucleophilic acyl substitution reaction where hydrazine acts as the nucleophile.

Reaction Scheme:

Caption: Conversion of the ester to the carbohydrazide.

Causality Behind Experimental Choices:

-

Reactant: Hydrazine hydrate is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester.

-

Solvent: Ethanol is a common solvent for this transformation as it can dissolve both the ester and hydrazine hydrate, and its boiling point is suitable for refluxing the reaction.

-

Temperature: Heating the reaction mixture to reflux is generally required to overcome the activation energy for the nucleophilic acyl substitution.

Experimental Protocol:

-

Dissolve the ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate in ethanol.

-

Add an excess of hydrazine hydrate to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product, being less soluble, may precipitate.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be triturated with a suitable solvent to induce crystallization.

Self-Validating System and Potential Challenges:

It is important to note that for some substituted pyrazole esters, direct hydrazinolysis can be challenging. In some cases, prolonged heating with hydrazine can lead to undesired side reactions, such as the cleavage of other functional groups. Therefore, careful monitoring of the reaction by TLC is crucial. If the direct conversion is not efficient, an alternative approach through a pyrazolo-oxazinone intermediate could be considered.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

Expected ¹H NMR Spectrum (in DMSO-d₆):

-

Pyrazole C-H proton: A singlet peak is expected for the proton at the C3 position of the pyrazole ring. Based on data from similar structures, this signal is likely to appear in the downfield region, around δ 7.5-8.0 ppm.

-

Amino (-NH₂) protons: A broad singlet corresponding to the two protons of the primary amino group at the C5 position. The chemical shift of this peak can be variable and is concentration-dependent, typically appearing between δ 5.0 and 6.0 ppm.

-

Hydrazide (-NHNH₂) protons: Two distinct signals are expected for the hydrazide protons. A broad singlet for the -NH₂ protons and another broad singlet for the -NH- proton. These signals are also exchangeable with D₂O and their chemical shifts can vary, typically appearing in the range of δ 4.0-5.0 ppm and δ 8.0-9.5 ppm, respectively.

-

Methyl (-CH₃) protons: A sharp singlet for the three protons of the methyl group attached to the N1 position of the pyrazole ring, expected to be in the upfield region, around δ 3.5-4.0 ppm.

Expected ¹³C NMR Spectrum (in DMSO-d₆):

-

Carbonyl Carbon (-C=O): The carbonyl carbon of the carbohydrazide group is expected to have a chemical shift in the range of δ 160-170 ppm.

-

Pyrazole Ring Carbons: The chemical shifts of the pyrazole ring carbons can be predicted based on substituent effects. The C5 carbon bearing the amino group will be significantly shielded, appearing around δ 150-155 ppm. The C4 carbon attached to the carbohydrazide group will be deshielded, appearing around δ 90-100 ppm. The C3 carbon will likely resonate around δ 140-145 ppm.

-

Methyl Carbon (-CH₃): The carbon of the N-methyl group is expected to appear in the upfield region, around δ 30-35 ppm.

| Functional Group | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |

| Pyrazole C-H | 7.5 - 8.0 (s) | C3: 140-145 |

| Amino (-NH₂) | 5.0 - 6.0 (br s) | C5: 150-155 |

| Hydrazide (-NHNH₂) | 4.0 - 5.0 (br s, NH₂) & 8.0 - 9.5 (br s, NH) | - |

| Methyl (-CH₃) | 3.5 - 4.0 (s) | 30-35 |

| Carbonyl (-C=O) | - | 160-170 |

| Pyrazole C4 | - | 90-100 |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule.

Expected IR Absorption Bands (in KBr):

-

N-H Stretching: Multiple sharp peaks in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amino group and the N-H bonds of the hydrazide moiety.

-

C=O Stretching: A strong absorption band around 1640-1680 cm⁻¹ characteristic of the carbonyl group of the carbohydrazide.

-

N-H Bending: A bending vibration for the amino group is expected around 1600-1630 cm⁻¹.

-

C=N and C=C Stretching: Absorptions in the region of 1500-1600 cm⁻¹ corresponding to the stretching vibrations of the C=N and C=C bonds within the pyrazole ring.

-

C-N Stretching: Bands in the 1250-1350 cm⁻¹ region can be attributed to C-N stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of this compound (C₅H₉N₅O, MW = 155.16 g/mol ).

-

Fragmentation Pattern: Common fragmentation pathways may include the loss of the hydrazide moiety, the amino group, and cleavage of the pyrazole ring, providing further structural confirmation.

Applications in Drug Discovery and Development

The this compound scaffold is a promising starting point for the development of new therapeutic agents due to the established biological activities of related compounds.

Logical Relationship Diagram:

Caption: Potential therapeutic applications of the core scaffold.

-

Anticancer Activity: Numerous 5-aminopyrazole derivatives have been reported to exhibit potent anticancer activity.[6] The carbohydrazide handle allows for the synthesis of various Schiff bases and other derivatives that can be screened for their cytotoxic effects against different cancer cell lines.

-

Kinase Inhibitors: The pyrazole scaffold is a common feature in many kinase inhibitors. The this compound can serve as a template for the design of inhibitors targeting specific kinases involved in cell signaling pathways that are dysregulated in cancer and other diseases.

-

Anti-inflammatory and Analgesic Agents: The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of the title compound could be explored for their potential to inhibit cyclooxygenase (COX) enzymes or other targets in the inflammatory cascade.

-

Antimicrobial Agents: The structural features of 5-aminopyrazoles have been associated with antibacterial and antifungal activities. The carbohydrazide moiety can be derivatized to generate compounds with enhanced antimicrobial potency.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. The described synthetic route is efficient and relies on well-established chemical transformations. The comprehensive characterization strategy, including predictions based on analogous structures, offers a reliable means of structural verification and purity assessment. The diverse biological activities associated with the 5-aminopyrazole scaffold highlight the potential of the title compound as a valuable building block in the design and development of novel therapeutic agents. This guide is intended to serve as a valuable resource for researchers in academic and industrial settings, facilitating further exploration of this promising class of heterocyclic compounds.

References

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. Available at: [Link]

-

Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. MDPI. Available at: [Link]

- CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process - Google Patents.

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - NIH. Available at: [Link]

-

Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceuticalinterest | Request PDF. ResearchGate. Available at: [Link]

-

Exploration of pyrazole-based pyridine-4-carbohydrazide derivatives as drug-resistant Mtb agents: design, synthesis, biological evaluation, and in-silico studies - PubMed. Available at: [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. Available at: [Link]

-

One-pot Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile Using Calcined Mg-Fe Hydrotalcite Catalyst. Bentham Science Publisher. Available at: [Link]

-

Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. Available at: [Link]

-

3(5)-aminopyrazole - Organic Syntheses Procedure. Available at: [Link]

-

A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Available at: [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

Sources

- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. mdpi.com [mdpi.com]

- 5. CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process - Google Patents [patents.google.com]

- 6. eurekaselect.com [eurekaselect.com]

Introduction: The Structural Significance of Pyrazole Carbohydrazides

An In-depth Guide to the Structural Elucidation of Pyrazole Carbohydrazide Derivatives: A Case Study Approach

Disclaimer: As of January 2026, a public crystal structure for 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide is not available in open-access crystallographic databases. This guide will, therefore, utilize the closely related and structurally characterized compound, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate , as a foundational case study. The principles of synthesis, crystallization, and structural analysis detailed herein are directly applicable to the target compound and provide a robust framework for its future characterization.

Pyrazole derivatives are a cornerstone of medicinal chemistry, appearing in a wide array of pharmaceuticals due to their diverse biological activities. The carbohydrazide functional group (-CONHNH2) is a critical pharmacophore, known for its ability to form strong hydrogen bonds and coordinate with metal ions in biological systems. The combination of these two moieties in compounds like this compound results in a molecule with significant potential for drug development, acting as a versatile scaffold for creating potent and selective inhibitors.

Understanding the precise three-dimensional arrangement of atoms within a crystal lattice is paramount. It reveals the molecule's preferred conformation, its network of intermolecular interactions, and provides invaluable data for structure-based drug design. This guide offers a comprehensive overview of the methodologies used to determine and analyze the crystal structure of pyrazole derivatives, using a representative example to illustrate the process from synthesis to final structural analysis.

Part 1: Synthesis and Crystallization

Synthetic Strategy: A Rationale

The synthesis of pyrazole derivatives often relies on the cyclization of a suitable precursor. For N-methylated pyrazoles, a common and effective method involves the use of methylhydrazine. The synthesis of the case-study compound, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, provides a direct and high-yielding pathway that can be adapted for the target carbohydrazide.

The general workflow for obtaining single crystals suitable for X-ray diffraction is a multi-step process that begins with the synthesis of the pure compound, followed by a carefully controlled crystallization experiment.

physical and chemical properties of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide

Introduction: The Strategic Value of the 5-Aminopyrazole Scaffold

The 5-aminopyrazole framework is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and versatile substitution patterns have made it a cornerstone for the development of a wide array of bioactive molecules. These compounds are extensively investigated for their potential in pharmaceutical and agrochemical applications, serving as foundational building blocks for novel drugs and materials.[1] The introduction of a carbohydrazide moiety at the 4-position, coupled with an N-methyl group, yields 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide (CAS No. 99347-21-4). This specific functionalization introduces a highly reactive and versatile handle for further chemical elaboration, making it a molecule of significant interest for drug discovery and development professionals.

This guide provides a comprehensive overview of the known and predicted physicochemical properties, spectral characteristics, and chemical reactivity of this compound. We will delve into established synthetic protocols for related structures and explore the potential applications that render this molecule a valuable asset in modern chemical research.

Core Molecular Attributes and Physical Properties

This compound is a heterocyclic compound featuring a pyrazole ring substituted with an amino group, a methyl group, and a carbohydrazide functional group.[2][3][4]

Chemical Structure

Caption: 2D Structure of this compound

Physicochemical Data Summary

Direct experimental data for this compound is not extensively reported in peer-reviewed literature. The following table summarizes its basic molecular properties and provides estimated physical properties based on data from closely related analogues. This approach allows for a scientifically grounded approximation of its characteristics.

| Property | Value / Predicted Value | Data Source / Analogue |

| CAS Number | 99347-21-4 | [2][3][4][5] |

| Molecular Formula | C₅H₉N₅O | [2][4] |

| Molecular Weight | 155.16 g/mol | [2][4] |

| Appearance | White to off-white crystalline powder (Predicted) | Analogue: 5-Methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbohydrazide[1] |

| Melting Point | 190-230 °C (Estimated Range) | Analogues: 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide (188-190°C)[6], 5-Amino-1-methyl-1H-pyrazole-4-carboxamide (223-235°C)[7] |

| Solubility | Soluble in DMSO and methanol (Predicted). Limited solubility in water. | General characteristic of similar heterocyclic compounds. |

| XLogP3 (Predicted) | -0.7 to 1.7 | Based on analogues like the N-phenyl version (1.7)[6] and the carboxamide version (-0.7).[8] |

Expert Insight: The significant difference in melting points between the N-phenyl analogue and the corresponding carboxamide suggests that the hydrazide's melting point will likely fall within this range. The presence of multiple nitrogen and oxygen atoms capable of hydrogen bonding suggests some aqueous solubility, though the heterocyclic core may limit this.

Spectral Characterization Profile (Predicted)

Detailed spectral data for this specific molecule is not publicly available. However, based on its functional groups and data from related structures, a predictive analysis of its key spectral features is presented below.

¹H NMR Spectroscopy

-

N-CH₃ Signal: A singlet peak is expected around 3.5-4.0 ppm, corresponding to the three protons of the methyl group attached to the pyrazole nitrogen.

-

Pyrazole C-H Signal: A singlet for the proton on the pyrazole ring (at position 3) is anticipated in the range of 7.5-8.0 ppm.

-

NH₂ (Amino) Protons: A broad singlet corresponding to the two protons of the C5-amino group, likely appearing between 5.0 and 6.5 ppm. The chemical shift can be highly dependent on solvent and concentration.

-

NH-NH₂ (Hydrazide) Protons: The hydrazide protons will likely appear as two distinct broad singlets. The -C(=O)NH- proton may appear downfield (9.0-10.0 ppm), while the terminal -NH₂ protons may appear more upfield (4.0-5.0 ppm). These signals are D₂O exchangeable.

¹³C NMR Spectroscopy

-

N-CH₃ Carbon: Expected to appear in the upfield region, around 35-40 ppm.

-

Pyrazole Ring Carbons: The chemical shifts for the pyrazole ring carbons (C3, C4, C5) are expected in the aromatic region, typically between 90 and 160 ppm.

-

Carbonyl Carbon (C=O): The carbohydrazide carbonyl carbon should produce a signal in the downfield region, typically between 160-170 ppm.

Infrared (IR) Spectroscopy

Based on spectral data for related pyrazole carbonitriles and carbohydrazides, the following characteristic vibrational frequencies are expected[9]:

-

N-H Stretching (Amino & Hydrazide): Multiple sharp and broad bands in the 3200-3450 cm⁻¹ region.

-

C-H Stretching (Methyl & Aromatic): Bands in the 2900-3100 cm⁻¹ region.

-

C=O Stretching (Amide I): A strong, sharp absorption band around 1640-1680 cm⁻¹.

-

N-H Bending (Amide II): A significant band around 1580-1620 cm⁻¹.

-

C=N & C=C Stretching (Pyrazole Ring): Multiple bands in the 1400-1550 cm⁻¹ region.

Chemical Properties and Synthetic Pathways

The reactivity of this compound is dictated by the interplay of its three key functional groups: the aromatic pyrazole ring, the nucleophilic 5-amino group, and the versatile 4-carbohydrazide moiety.

Key Reactive Sites

Caption: Primary sites of chemical reactivity on the molecule.

-

5-Amino Group: Acts as a potent nucleophile and can undergo reactions such as acylation, alkylation, and diazotization. It also activates the pyrazole ring towards electrophilic substitution.

-

4-Carbohydrazide Group: The terminal -NH₂ group is highly nucleophilic and is the primary site for condensation reactions with aldehydes and ketones to form hydrazones. This functionality is also a key precursor for the synthesis of other heterocyclic rings like 1,3,4-oxadiazoles or triazoles.

-

Pyrazole Ring: The pyrazole ring itself is aromatic. The electron-donating amino group at C5 directs electrophilic substitution primarily to the C3 position.[10]

Proposed Synthetic Protocol

The most direct and industrially scalable synthesis of carbohydrazides involves the hydrazinolysis of a corresponding ester. This two-step process begins with the synthesis of the ethyl or methyl ester of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, followed by reaction with hydrazine hydrate.

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Methodology:

-

Ester Preparation: The starting material, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, can be synthesized via established methods for pyrazole ring formation, often involving the cyclization of a hydrazine with a suitable three-carbon precursor.

-

Hydrazinolysis:

-

To a solution of the pyrazole ester (1 equivalent) in a suitable alcohol solvent such as ethanol, add an excess of hydrazine hydrate (typically 3-5 equivalents).

-

Reflux the reaction mixture for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting ester spot is no longer visible.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is often removed under reduced pressure.

-

The resulting crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure carbohydrazide.[11]

-

Causality and Trustworthiness: Using an excess of hydrazine hydrate drives the reaction to completion. The choice of ethanol as a solvent is standard as it solubilizes the ester and is compatible with the reflux conditions. This protocol is a well-established, self-validating system for converting esters to hydrazides and has been successfully applied to a wide range of heterocyclic systems.[12]

Applications in Research and Drug Development

While specific applications for this compound are not widely documented, the broader class of 5-aminopyrazole derivatives is of immense interest to the pharmaceutical industry.

-

Scaffold for Bioactive Molecules: The compound serves as a versatile intermediate. The carbohydrazide handle allows for the facile synthesis of diverse compound libraries through condensation with various aldehydes and ketones. These derivatives have been explored for a range of biological activities.

-

Anticancer Potential: Pyrazole derivatives are known to exhibit antitumor properties.[13] Specifically, pyrazole-5-carbohydrazide derivatives have been investigated for their ability to inhibit the growth of cancer cell lines.[13] More complex derivatives based on the 5-amino-1H-pyrazole-4-carboxamide core have been designed as potent covalent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[14]

-

Antimicrobial and Anti-inflammatory Agents: The pyrazole nucleus is a core component of several anti-inflammatory drugs (e.g., celecoxib). Derivatives of pyrazole carbohydrazide have shown promise as antimicrobial and anti-inflammatory agents in preclinical studies.[13][15]

-

Enzyme Inhibition: The structural motifs present in this molecule are common in various enzyme inhibitors. For example, related pyrazole compounds have been investigated as inhibitors of kinases and other key enzymes in signaling pathways.

The strategic placement of the amino and carbohydrazide groups provides vectors for creating derivatives that can target specific biological pathways, making this a compound of high value for lead generation and optimization in drug discovery programs.

Conclusion

This compound is a strategically important heterocyclic building block. While detailed experimental characterization is sparse in public literature, its properties and reactivity can be reliably inferred from well-documented analogues. Its versatile functional groups, particularly the reactive carbohydrazide moiety, make it an ideal starting point for the synthesis of diverse chemical libraries aimed at discovering novel therapeutic agents. For researchers in oncology, infectious diseases, and inflammatory conditions, this molecule represents a valuable tool for developing next-generation therapeutics.

References

-

Local Pharma Guide. This compound. [Link]

-

The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

-

PubChem. 5-amino-1-methyl-1H-pyrazole-4-carboxamide. [Link]

-

Al-Said, M.S., Ghorab, M.M., & Al-Agamy, M.H. (2011). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Molecules, 16(12), 10167-10187. [Link]

-

Riaz, U., et al. (2017). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Journal of the Chemical Society of Pakistan, 39(5), 789-797. [Link]

-

Gup, R., & Kizilcikli, I. (2002). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ARKIVOC, 2002(11), 227-235. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

-

Gup, R., & Kizilcikli, I. (2002). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ResearchGate. [Link]

-

Zhou, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 277, 116757. [Link]

-

Ghag, S.P., et al. (2017). SYNTHESIS AND HERBICIDAL ACTIVITIES OF PYRAZOLE- 4-CARBOHYDRAZIDE DERIVATIVES. ResearchGate. [Link]

-

Riaz, U., et al. (2017). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. ResearchGate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS NO. 99347-21-4 | this compound | C5H9N5O [localpharmaguide.com]

- 3. This compound | 99347-21-4 [amp.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. a2bchem.com [a2bchem.com]

- 6. echemi.com [echemi.com]

- 7. 18213-75-7 Cas No. | 5-Amino-1-methyl-1H-pyrazole-4-carboxamide | Matrix Scientific [matrixscientific.com]

- 8. 5-amino-1-methyl-1H-pyrazole-4-carboxamide | C5H8N4O | CID 265696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 11. applications.emro.who.int [applications.emro.who.int]

- 12. researchgate.net [researchgate.net]

- 13. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Therapeutic Potential of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide: A Scaffold for Next-Generation Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its metabolic stability and versatile nature, which allows for the creation of derivatives with a wide range of pharmacological activities.[1][2][3] 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide represents a key starting material, a versatile building block for synthesizing potent and selective therapeutics. While direct therapeutic applications of this specific carbohydrazide are not extensively documented, its core structure is integral to a class of compounds with profound clinical significance: protein kinase inhibitors.

This technical guide delves into the potential therapeutic targets of compounds derived from the this compound scaffold. We will explore the rationale behind targeting protein kinases, identify specific kinase families of interest, and provide detailed, actionable workflows for target identification, validation, and lead compound characterization. This document serves as a foundational resource for researchers aiming to leverage this remarkable heterocyclic system in the development of next-generation therapeutics.

Part 1: The Molecular Foundation: A Privileged Scaffold in Drug Discovery

The title compound, this compound, possesses key structural features that make it an ideal starting point for drug discovery:

-

The Aminopyrazole Core: The 1-methyl-5-aminopyrazole ring is a bioisostere for other aromatic systems, offering improved physicochemical properties like solubility while maintaining the ability to form critical hydrogen bond interactions with protein targets.[4] This core is a recurring motif in numerous FDA-approved kinase inhibitors.[5]

-

The Carbohydrazide Moiety: This functional group is a versatile chemical handle. It can act as a pharmacophoric element itself, participating in target binding, or serve as a reactive intermediate for the synthesis of more complex heterocyclic systems, enabling extensive structure-activity relationship (SAR) exploration.[6]

The true potential of this molecule is realized when it is used to build more complex structures designed to fit into the active sites of specific disease-related proteins. The vast majority of successful examples point toward the inhibition of protein kinases.[5][7]

Part 2: Primary Therapeutic Target Class: Protein Kinases

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, making them prime targets in oncology, immunology, and inflammatory diseases.[5] Dysregulation of kinase activity is a hallmark of many cancers.[5][7] The aminopyrazole scaffold is exceptionally well-suited to target the ATP-binding pocket of many kinases.

Mechanism of Action: The aminopyrazole core frequently acts as a "hinge-binder." The nitrogen atoms of the pyrazole ring and the adjacent amino group form key hydrogen bonds with the backbone residues of the kinase hinge region, mimicking the interaction of the adenine portion of ATP. This anchoring allows the rest of the molecule to extend into other regions of the ATP pocket, conferring potency and selectivity.

Key Kinase Targets for Pyrazole-Based Inhibitors:

Derivatives of the aminopyrazole scaffold have shown potent inhibitory activity against a range of clinically relevant kinases.

| Kinase Family | Examples | Therapeutic Relevance | Supporting References |

| Cyclin-Dependent Kinases (CDKs) | CDK2, CDK8, CDK9 | Cell cycle control, transcription regulation. Aberrant activity is common in many cancers. Targeting CDKs can induce cell cycle arrest and apoptosis. | [8][9][10][11][12] |

| Fibroblast Growth Factor Receptors (FGFRs) | FGFR1, FGFR2, FGFR3 | Regulate cell proliferation, migration, and differentiation. Genetic alterations in FGFRs are drivers in various cancers, including lung and gastric cancers. | [13][14] |

| Janus Kinases (JAKs) | JAK1, JAK2 | Mediate signaling for numerous cytokines and growth factors. Critical in inflammatory diseases and myeloproliferative neoplasms. | [1][5] |

| Other Tyrosine Kinases | ALK, ROS1, BTK, EGFR | Oncogenic drivers in specific cancer types. Targeted inhibition has led to significant clinical success in personalized medicine. | [1][7][15] |

| Heat Shock Protein 90 (Hsp90) | Hsp90 (an ATPase) | A molecular chaperone required for the stability of numerous "client" proteins, including many oncogenic kinases (e.g., CDK4, ERBB2). | [16] |

Visualizing the Pathway: Kinase Inhibition Leading to Apoptosis

The following diagram illustrates the general mechanism by which a pyrazole-based kinase inhibitor can block downstream signaling, leading to cell cycle arrest and apoptosis.

Caption: General signaling pathway illustrating kinase inhibition by a pyrazole derivative.

Part 3: Exploring a Broader Target Landscape

While kinases are the most prominent targets, the pyrazole carbohydrazide scaffold is versatile. Derivatives have been investigated for other therapeutic applications:

-

Antimicrobial Agents: The pyrazole ring is found in compounds with antibacterial and antifungal activity.[2][17][18] Some derivatives have shown potent activity against drug-resistant strains of Mycobacterium tuberculosis, potentially by inhibiting enzymes like the enoyl acyl carrier protein reductase (InhA).[19]

-

Anti-inflammatory Agents: The well-known drug Celecoxib features a pyrazole ring and functions as a selective COX-2 inhibitor. This highlights the potential for pyrazole derivatives to target enzymes involved in inflammation.[20]

-

Cannabinoid Receptor Antagonists: Certain pyrazole carbohydrazide derivatives have been investigated as cannabinoid receptor (CB1) antagonists, relevant for metabolic disorders.[6]

Part 4: A Practical Guide to Target Identification and Validation

This section provides a logical, step-by-step framework for identifying and validating the therapeutic targets of novel compounds derived from this compound.

Workflow 1: In Silico Screening and Target Prediction

The initial step leverages computational methods to prioritize potential targets and reduce wet lab screening costs.[21][22] This approach uses the known structures of proteins to predict how a novel compound might bind.

Caption: Workflow for computational target identification.

Detailed Protocol: Molecular Docking

-

Ligand Preparation:

-

Draw the 2D structure of the novel pyrazole derivative using chemical drawing software (e.g., ChemDraw).

-

Convert the 2D structure to a 3D structure using a program like Open Babel.

-

Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

-

Target Preparation:

-

Download the crystal structure of a potential kinase target (e.g., CDK2, FGFR1) from the Protein Data Bank (PDB).

-

Prepare the protein for docking using software like AutoDock Tools or Schrödinger Maestro. This involves removing water molecules, adding hydrogen atoms, and assigning charges.

-

Define the binding site (the "grid box") around the known ATP-binding pocket.

-

-

Docking Execution:

-

Run the docking algorithm (e.g., AutoDock Vina) to systematically place the ligand into the defined binding site in multiple conformations.

-

The program will score each pose based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).

-

-

Analysis:

-

Visualize the top-ranked poses. Look for key interactions, such as hydrogen bonds between the aminopyrazole core and the kinase hinge region.

-

Compare the binding score to that of a known inhibitor (co-crystallized ligand) as a positive control. A lower binding energy suggests a more favorable interaction.

-

Workflow 2: In Vitro Target Engagement and Inhibition

Once high-priority targets are identified, their direct inhibition by the compound must be confirmed using biochemical assays.

Detailed Protocol: Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay) This commercially available assay measures the amount of ADP produced by a kinase reaction, which is inversely proportional to the level of kinase inhibition.

-

Reagent Preparation:

-

Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM) in a suitable buffer (e.g., 1% DMSO).

-

Prepare a reaction buffer containing the purified target kinase, its specific substrate peptide, and ATP at a concentration near its Km value.

-

-

Kinase Reaction:

-

In a 96- or 384-well plate, add the test compound dilutions.

-

Include controls: "No inhibitor" (positive control for enzyme activity) and "No enzyme" (background control).

-

Initiate the reaction by adding the kinase/substrate/ATP mixture to all wells.

-

Incubate the plate at the optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

-

Signal Detection:

-

Stop the kinase reaction by adding ADP-Glo™ Reagent, which simultaneously depletes the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase/luciferin reaction, producing light. Incubate for 30 minutes.

-

Measure the luminescence signal using a plate reader.

-

-

Data Analysis:

-

Subtract the background signal ("No enzyme" control).

-

Normalize the data to the "No inhibitor" control (set to 100% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Workflow 3: Cell-Based Target Validation

Confirming that the compound works in a cellular context is a critical step. This involves demonstrating that the compound engages its intended target in living cells and produces the desired biological effect.

Caption: Workflow for cell-based target validation.

Detailed Protocol: Western Blot for Downstream Pathway Modulation This protocol determines if the kinase inhibitor blocks the phosphorylation of its known downstream substrate in cancer cells.

-

Cell Culture and Treatment:

-

Culture a relevant cancer cell line (e.g., a cell line with known FGFR amplification for an FGFR inhibitor) in appropriate media.

-

Treat the cells with varying concentrations of the test compound (centered around the IC₅₀ value) for a specific duration (e.g., 2-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (e.g., 20 µg) from each sample onto a polyacrylamide gel.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target's substrate (e.g., anti-phospho-Rb for a CDK inhibitor).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection and Analysis:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate, as well as a housekeeping protein like GAPDH or β-actin.

-

A dose-dependent decrease in the phosphorylated substrate signal relative to the total substrate and housekeeping protein confirms on-target activity.

-

Conclusion and Future Perspectives

This compound is not merely a single chemical entity but a gateway to a rich field of therapeutic possibilities. Its derivatives have been firmly established as potent modulators of protein kinases, a target class central to the treatment of cancer and inflammatory diseases. The true art and science lie in the rational design of derivatives that can selectively inhibit specific kinases or overcome clinical resistance.[13]

The workflows and protocols outlined in this guide provide a robust framework for advancing pyrazole-based compounds from concept to validated lead candidates. By integrating computational prediction with rigorous biochemical and cellular validation, researchers can efficiently unlock the full therapeutic potential of this privileged scaffold and contribute to the development of impactful new medicines.

References

- Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Advances.

- Drug Target Identification Methods. MtoZ Biolabs.

- Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (n.d.). National Institutes of Health.

- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI.

- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI.

- Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. (n.d.). ACS Publications.

- Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors. (2006). Bentham Science.

- The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery and Therapeutic Applications. (n.d.). BenchChem.

- Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. (2025). Chemical Methodologies.

- Identifying novel drug targets with computational precision. (n.d.). ScienceDirect.

- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central.

- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (n.d.). Taylor & Francis Online.

- Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (n.d.). PubMed Central.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). [No Source Found].

- Exploration of pyrazole-based pyridine-4-carbohydrazide derivatives as drug-resistant Mtb agents: design, synthesis, biological evaluation, and in-silico studies. (2025). PubMed.

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PubMed Central.

- Therapeutic Potential of Pyrazole Containing Compounds: an Upd

- SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2016). International Journal of Pharmaceutical Sciences and Research.

- Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. (2018). Asian Journal of Chemistry.

- Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. (n.d.). PubMed.

- Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). PubMed.

- Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. (2016). PubMed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chemmethod.com [chemmethod.com]

- 13. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benthamdirect.com [benthamdirect.com]

- 17. ijpsr.com [ijpsr.com]

- 18. asianpubs.org [asianpubs.org]

- 19. Exploration of pyrazole-based pyridine-4-carbohydrazide derivatives as drug-resistant Mtb agents: design, synthesis, biological evaluation, and in-silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Drug Target Identification Methods | MtoZ Biolabs [mtoz-biolabs.com]

- 22. Redirecting [linkinghub.elsevier.com]

A Technical Guide to Elucidating the Mechanism of Action of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Derivatives containing the 5-amino-pyrazole moiety are of particular interest, with demonstrated efficacy in targeting key signaling nodes in oncology.[2][3] This guide provides a comprehensive, technically-grounded framework for elucidating the mechanism of action (MoA) of a specific, novel derivative: 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide. We move beyond a simple listing of techniques to present a logical, multi-phase experimental workflow. This document is designed for researchers, scientists, and drug development professionals, offering a self-validating system of inquiry that begins with broad phenotypic screening and systematically converges on a validated molecular target and its downstream signaling consequences.

Part 1: The Scientific Rationale and Strategic Overview

The Privileged 5-Aminopyrazole Scaffold

The pyrazole ring is a five-membered diazole heterocycle renowned for its metabolic stability and ability to participate in various non-covalent interactions within protein binding pockets.[1] The addition of an amino group at the C5 position and a carbohydrazide moiety at C4 creates a unique pharmacophore with a rich potential for forming hydrogen bonds, coordinating with metal ions, and participating in other key binding interactions.

The broader class of pyrazole carbohydrazide derivatives has been shown to possess a remarkable spectrum of biological activities, including:

-

Anticancer: Inducing apoptosis in lung cancer cells and inhibiting tumor growth.[4][5]

-

Antimicrobial: Exhibiting activity against bacteria, fungi, and parasites like Plasmodium falciparum.[3][4][6]

-

Anti-inflammatory & Analgesic: Demonstrating potent antinociceptive effects.[4]

-

Enzyme Inhibition: Targeting a wide range of enzymes from kinases to proteases.[2][7]

Core Objective: A Hypothesis-Driven Investigative Workflow

Direct mechanistic data for this compound is not yet established in the public domain. Therefore, this guide outlines a systematic strategy to de-orphan this compound. Our approach is rooted in forming plausible hypotheses based on high-quality data from structurally related analogues and then testing these hypotheses through a cascading series of experiments.

The workflow is designed around three central pillars:

-

Initial De-risking & Hypothesis Generation: Employing broad, cost-effective screening to identify the compound's primary biological effect and using computational tools to predict likely target classes.

-

Definitive Target Identification & Validation: Utilizing orthogonal, state-of-the-art techniques to identify specific molecular binding partners and confirm target engagement in a physiological context.

-

Mechanistic & Pathway Confirmation: Elucidating the downstream cellular consequences of target engagement to build a complete picture of the mechanism of action.

Part 2: Primary Mechanistic Hypotheses

Analysis of closely related structures provides strong justification for prioritizing specific target classes.

Hypothesis A: Inhibition of Protein Kinases

This is the most compelling initial hypothesis. The 5-amino-1H-pyrazole-4-carboxamide scaffold (a very close analogue) has been successfully designed to act as a potent and selective covalent inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases.[2] One such compound, CH5183284/Debio 1347, is an orally available and selective FGFR1/2/3 inhibitor.[8] The aberrant activation of FGFRs is a known driver in various cancers, making this a therapeutically relevant target class.[2] Other pyrazole derivatives have also shown inhibitory activity against EGFR, HER-2, and Aurora kinases.[5]

Hypothesis B: Inhibition of Metabolic or Microbial Enzymes

The carbohydrazide moiety is a key feature in compounds targeting various enzymes.

-

Enoyl Acyl Carrier Protein Reductase (InhA): Pyrazole-based hydrazide derivatives have been specifically designed as potent agents against drug-resistant Mycobacterium tuberculosis by targeting InhA.[9]

-

Cysteine Proteases: Some pyrazole carbohydrazides exhibit antimalarial activity by inhibiting Plasmodium falciparum cysteine protease.[4][6]

-

Acetylcholinesterase (AChE): Novel pyrazole-containing organophosphorus compounds have been designed as AChE inhibitors for insecticidal applications.[7]

Part 3: An Integrated Experimental Workflow

This section details the core protocols for systematically investigating the MoA of this compound.

Phase 1: Phenotypic Screening and In Silico Assessment

The goal of this initial phase is to broadly define the compound's biological activity profile and generate a preliminary, data-driven list of potential molecular targets.

Protocol 1.1: Broad Anti-Proliferative Cell Line Screening

-

Objective: To determine the compound's potency and selectivity against a diverse panel of human cancer cell lines.

-

Methodology:

-

Utilize a standardized panel, such as the NCI-60 cell line panel or a commercially available equivalent.

-

Prepare a 10 mM stock solution of the test compound in DMSO.

-

Perform a serial dilution series (e.g., 9-point, 1:3 dilution starting from 100 µM).

-

Seed cells in 96-well plates at their empirically determined optimal density and allow them to adhere overnight.

-

Treat cells with the compound dilution series for 72 hours. Include DMSO-only wells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.

-

Assess cell viability using a sulforhodamine B (SRB) or similar colorimetric assay.

-

-

Causality & Validation: A compound exhibiting potent (e.g., GI50 < 1 µM) and selective activity against specific cell lineages (e.g., those known to have FGFR alterations) provides strong validation for the kinase inhibition hypothesis. The large dataset allows for correlational analyses (e.g., COMPARE analysis) against known compounds.

Protocol 1.2: In Silico Target Prediction

-

Objective: To generate a ranked list of putative protein targets based on the principle of chemical similarity.

-

Methodology:

-

Obtain the 2D structure (SMILES format) of this compound.

-

Submit the structure to multiple web-based target prediction servers (e.g., SwissTargetPrediction, PharmMapper, SuperPred).

-

These tools compare the input structure to databases of known ligands with annotated biological targets.

-

Collate and cross-reference the predicted target lists. Pay special attention to targets that appear across multiple prediction platforms.

-

-

Causality & Validation: This method is predictive, not definitive. Its value lies in complementing the phenotypic screen. If the cell screen suggests anti-proliferative activity and the in silico tools predict FGFRs, the confidence in Hypothesis A increases significantly.

Phase 2: Target Identification and Validation

This phase uses direct biochemical and biophysical methods to confirm target binding.

Protocol 2.1: Broad Kinase Profiling

-

Objective: To empirically test the compound's inhibitory activity against a large, representative panel of human protein kinases.

-

Methodology:

-

Engage a commercial vendor (e.g., Eurofins DiscoverX, Reaction Biology) that offers kinase screening services.

-

Submit the compound for an initial screen against a large panel (e.g., >400 kinases) at a single high concentration (e.g., 1 or 10 µM). The assay format is typically binding-based (e.g., KINOMEscan™) or activity-based.

-

For any kinases showing significant inhibition (e.g., >90% inhibition), perform a follow-up dose-response determination to calculate the IC50 (half-maximal inhibitory concentration).

-

-

Causality & Validation: This is a direct, self-validating experiment. The output is a quantitative measure of potency (IC50) and selectivity (a profile of which kinases are inhibited and by how much). Strong, single-digit nanomolar potency against FGFR1/2/3 would provide powerful evidence for Hypothesis A.

Protocol 2.2: Cellular Thermal Shift Assay (CETSA®)

-

Objective: To verify that the compound directly binds to and stabilizes its putative target inside intact cells, confirming physiological target engagement.

-

Methodology:

-

Select a cell line that expresses the target protein (identified in Protocol 2.1, e.g., a cell line with high FGFR2 expression).

-

Treat intact cells with the test compound or a vehicle control (DMSO).

-

Heat the cell suspensions across a temperature gradient (e.g., 40°C to 70°C).

-

Lyse the cells and separate the soluble protein fraction (containing non-denatured protein) from the precipitated (denatured) fraction by centrifugation.

-

Analyze the amount of soluble target protein remaining at each temperature using Western blotting or targeted proteomics (MS-CETSA).

-

-

Causality & Validation: Ligand binding stabilizes a protein, shifting its melting curve to a higher temperature. A visible rightward shift in the melting curve for the target protein in compound-treated cells versus vehicle-treated cells is definitive proof of target engagement.

Phase 3: Downstream Pathway Analysis

Once a target is validated, the final step is to confirm that the compound modulates the target's known signaling pathway.

Protocol 3.1: Western Blot Analysis of Pathway Modulation

-

Objective: To quantify the effect of the compound on the phosphorylation status of key downstream substrates of the validated target kinase.

-

Methodology:

-

Select a cell line where the target pathway is active (e.g., a cancer cell line with an activating FGFR fusion).

-

Starve the cells of serum to reduce basal signaling, then stimulate with the appropriate ligand (e.g., FGF2) to induce robust pathway activation.

-

Co-treat cells with a dose-response curve of the test compound.

-

Lyse the cells at a specific time point (e.g., 15-30 minutes post-stimulation).

-

Perform SDS-PAGE and Western blotting using a panel of antibodies. Crucially, this must include antibodies against the phosphorylated forms of the target and its key downstream nodes (e.g., p-FGFR, p-FRS2, p-PLCγ, p-AKT, p-ERK) as well as antibodies for the total protein levels of each node as a loading control.

-

-

Causality & Validation: A dose-dependent decrease in the phosphorylation of the target and its direct and indirect substrates, without a change in total protein levels, is the ultimate confirmation of the compound's on-target mechanism of action.

Part 4: Data Presentation and Interpretation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: Representative Cell Viability Data

| Cell Line | Cancer Type | Key Mutation | GI50 (µM) |

|---|---|---|---|

| SNU-16 | Gastric | FGFR2 Amplification | 0.05 |

| KATO III | Gastric | FGFR2 Amplification | 0.07 |

| NCI-H520 | Lung | FGFR1 Amplification | 0.02 |

| A549 | Lung | KRAS G12S | > 10 |

| MCF7 | Breast | PIK3CA E545K | > 10 |

This table structure allows for quick identification of sensitivity patterns correlated with specific genetic alterations, as demonstrated by the selectivity for FGFR-amplified cell lines.[2]

Table 2: Representative Kinase Selectivity Profile

| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) |

|---|---|---|

| FGFR1 | 99% | 46 |

| FGFR2 | 98% | 41 |

| FGFR3 | 95% | 99 |

| VEGFR2 | 45% | > 1000 |

| EGFR | 15% | > 10,000 |

| SRC | 5% | > 10,000 |

This format clearly distinguishes the primary targets (FGFR family) from other kinases, quantifying the compound's selectivity.[2]

Conclusion

The proposed multi-phase workflow provides a robust and scientifically rigorous path to elucidating the mechanism of action for this compound. By beginning with broad, unbiased screening and progressively layering orthogonal, hypothesis-driven experiments, this strategy maximizes the probability of success while ensuring that each step logically informs the next. Based on strong precedent from close structural analogues, a primary hypothesis of FGFR kinase inhibition is warranted. The successful execution of this investigative plan will not only define the compound's molecular mechanism but also validate its potential for further preclinical and clinical development as a targeted therapeutic agent.

References

-

Gomha, S. M., & Muhammad, Z. S. (2019). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Molecules, 24(23), 4343. [Link]

-

Shah, N., Patel, P. N., & Karia, D. C. (2018). Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. Asian Journal of Chemistry, 30(11), 2647-2651. [Link]

-

Gomha, S. M., & Muhammad, Z. S. (2019). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. ResearchGate. [Link]

-

Wang, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 279, 116558. [Link]

-

Singh, U. P., & Singh, R. P. (2023). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 28(19), 6774. [Link]

-

Zhang, J., et al. (2017). Design, Synthesis and Biological Evaluation of α-Aminophosphonate Derivatives Containing a Pyrazole Moiety. Molecules, 22(12), 2029. [Link]

-

Sabatino, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3740. [Link]

-

Kumar, R., et al. (2025). Exploration of pyrazole-based pyridine-4-carbohydrazide derivatives as drug-resistant Mtb agents: design, synthesis, biological evaluation, and in-silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2525069. [Link]

-

Shalla, A. H., et al. (2023). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Scientific Reports, 13(1), 18884. [Link]

-

Khan, I., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 2003-2023. [Link]

-

Nakanishi, Y., et al. (2016). Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. Journal of Medicinal Chemistry, 59(23), 10586-10600. [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis and Biological Evaluation of α-Aminophosphonate Derivatives Containing a Pyrazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exploration of pyrazole-based pyridine-4-carbohydrazide derivatives as drug-resistant Mtb agents: design, synthesis, biological evaluation, and in-silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The 5-Aminopyrazole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry, lending its structural framework to a multitude of approved therapeutic agents.[1][2][3][4] Among its derivatives, the 5-aminopyrazole (5AP) moiety has emerged as a particularly "privileged" scaffold.[1] Its unique electronic properties and ability to form multiple hydrogen bonds allow it to serve as a versatile anchor for binding to a wide array of biological targets. This guide provides an in-depth exploration of 5-aminopyrazole derivatives, synthesizing field-proven insights with rigorous scientific data. We will dissect the synthetic strategies, delve into the key therapeutic applications, and elucidate the structure-activity relationships (SAR) that govern their efficacy as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics. This document is intended to be a functional resource, complete with detailed experimental protocols and visual guides to empower researchers in their drug discovery endeavors.

The 5-Aminopyrazole Core: A Structural and Mechanistic Overview

The power of the 5-aminopyrazole scaffold lies in its function as a highly effective "hinge-binder." In many protein kinases, a critical region for inhibitor binding is the "hinge" that connects the N- and C-terminal lobes of the kinase domain. The 5-aminopyrazole core is adept at forming a triad of hydrogen bonds with the backbone of this hinge region, providing a stable and high-affinity anchor point for the entire inhibitor molecule.[5] This fundamental interaction is the causal basis for the widespread success of this scaffold in developing potent kinase inhibitors. Variations in substituents at other positions on the pyrazole ring then allow for the fine-tuning of potency and selectivity by probing adjacent hydrophobic pockets and solvent-exposed regions of the ATP-binding site.[5]

Synthetic Strategies: Building the Core Scaffold

The construction of the 5-aminopyrazole ring is a well-established process in organic chemistry, with the most common and versatile approach involving the condensation of a hydrazine derivative with a β-ketonitrile.[6][7] This method's robustness allows for the introduction of diversity at multiple points of the scaffold.

Diagram: General Synthetic Workflow

The following diagram illustrates the primary synthetic route to 5-aminopyrazole derivatives.

Sources

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review | MDPI [mdpi.com]

- 2. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 7. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide: An In-Depth Application Protocol

This comprehensive guide provides a detailed, two-step protocol for the synthesis of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering not just a methodology, but also the scientific rationale behind the procedural choices.

Introduction

Pyrazole derivatives are a cornerstone in the development of novel therapeutic agents, exhibiting a wide array of biological activities. The 5-aminopyrazole scaffold, in particular, is a privileged structure found in numerous pharmacologically active compounds.[1] The title compound, this compound, serves as a key building block for the synthesis of more complex molecules, including potential kinase inhibitors and other targeted therapeutics. Its synthesis is achieved through a reliable two-step process commencing with the cyclocondensation reaction to form the pyrazole core, followed by hydrazinolysis of the corresponding ethyl ester.

Overall Synthetic Scheme

The synthesis of this compound is accomplished via the following two-step reaction pathway:

Caption: Two-step synthesis of the target compound.

Part 1: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

This initial step involves the construction of the pyrazole ring through a cyclocondensation reaction between methylhydrazine and ethyl(ethoxymethylene)cyanoacetate. This reaction is a classic example of pyrazole synthesis from a 1,3-dielectrophilic component and a hydrazine derivative.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Methylhydrazine | ≥98% | e.g., Sigma-Aldrich |

| Ethyl(ethoxymethylene)cyanoacetate | ≥98% | e.g., Sigma-Aldrich |

| Ethanol, anhydrous | Reagent Grade | e.g., Fisher Scientific |

| Toluene | Anhydrous | e.g., Sigma-Aldrich |

| Chloroform | ACS Grade | e.g., VWR |

| Saturated Brine Solution | Lab prepared | |

| Anhydrous Sodium Sulfate | Granular | e.g., Merck |

| Round-bottom flask (250 mL) | ||

| Reflux condenser | ||

| Magnetic stirrer and stir bar | ||

| Heating mantle | ||

| Buchner funnel and filter paper | ||

| Separatory funnel (500 mL) | ||

| Rotary evaporator |

Experimental Protocol

Two alternative solvent systems are presented, ethanol and toluene, both of which have been reported to be effective.[2][3]

Method A: Ethanol as Solvent [2]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine methylhydrazine (25 g, 0.54 mol) and ethyl(ethoxymethylene)cyanoacetate (92 g, 0.54 mol) in 150 mL of anhydrous ethanol.

-

Reaction: Heat the mixture to reflux with vigorous stirring. Maintain the reflux for approximately 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture over ice water to precipitate the product.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Extraction of Aqueous Layer: Transfer the filtrate to a separatory funnel and extract with chloroform (3 x 100 mL). Combine the organic extracts and wash with a saturated brine solution (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Combine the initially precipitated solid with the residue from the evaporation and recrystallize from ethanol to yield the pure ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.

Method B: Toluene as Solvent [3]

-

Reaction Setup: To a reactor, add ethyl(ethoxymethylene)cyanoacetate and toluene. Stir until the solid is fully dissolved.

-

Addition of Methylhydrazine: Cool the solution to 20-25 °C using a chilled water bath. Slowly add methylhydrazine dropwise, maintaining the temperature between 22-30 °C.

-

Initial Reaction: After the addition is complete, continue stirring at this temperature for 1-3 hours.

-

Reflux: Gradually heat the reaction mixture to reflux temperature and maintain for 2 hours.

-

Cooling and Isolation: Cool the reaction mixture to 9-10 °C to crystallize the product. Collect the solid by filtration and dry to obtain the desired ester.

Rationale and Scientific Insights

The reaction proceeds via an initial Michael-type addition of the more nucleophilic nitrogen of methylhydrazine to the electron-deficient double bond of ethyl(ethoxymethylene)cyanoacetate, followed by an intramolecular cyclization with the elimination of ethanol. The choice of solvent can influence the reaction rate and work-up procedure. Ethanol is a protic solvent that can facilitate proton transfer, while toluene, an aprotic solvent, may require careful temperature control during the initial exothermic addition.

Part 2: Synthesis of this compound

The second step is the conversion of the synthesized ethyl ester to the target carbohydrazide via reaction with hydrazine hydrate. This is a standard nucleophilic acyl substitution reaction.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | Synthesized in Part 1 | |

| Hydrazine hydrate (80% or higher) | Reagent Grade | e.g., Sigma-Aldrich |

| Ethanol, absolute | Reagent Grade | e.g., Fisher Scientific |

| Round-bottom flask (100 mL) | ||

| Reflux condenser | ||

| Magnetic stirrer and stir bar | ||

| Heating mantle or oil bath | ||

| Ice bath | ||

| Buchner funnel and filter paper |

Experimental Protocol

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve the ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (10 g, 0.055 mol) in absolute ethanol (50 mL).

-

Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (5.5 g, 0.11 mol, 2 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC until the starting ester is consumed.

-

Cooling and Crystallization: After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath for 30-60 minutes to induce crystallization of the product.

-

Isolation and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold ethanol.

-

Drying: Dry the product under vacuum to obtain this compound.